

AMI-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: AMI-1

Cat. No.: B1667047

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Abstract

AMI-1, or Arginine Methyltransferase Inhibitor 1, is a seminal molecule in the field of epigenetics, recognized as the first identified pan-inhibitor of protein arginine methyltransferases (PRMTs). This technical guide provides a comprehensive overview of the discovery, and biological activity of **AMI-1**, with a focus on its inhibitory effects on PRMTs and its influence on key cellular signaling pathways. Detailed experimental protocols for relevant assays are provided, and quantitative data are summarized for comparative analysis. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of **AMI-1**'s role in cellular processes.

Discovery and Core Properties

AMI-1 was first reported in 2004 as a result of a high-throughput screening effort to identify inhibitors of protein arginine methyltransferases.[1][2] It is a potent, cell-permeable, and reversible inhibitor of PRMTs.[3]

Chemical Name: 7,7'-(Carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonic acid) disodium salt[4][5][6]

Molecular Formula: $C_{21}H_{14}N_2Na_2O_9S_2$ [4]

CAS Number: 134-47-4[4]

AMI-1 exerts its inhibitory effect by blocking the binding of peptide substrates to PRMTs, without competing for the S-adenosylmethionine (SAM) binding site.[3] It has been shown to inhibit both Type I (PRMT1, PRMT3, PRMT4, PRMT6) and Type II (PRMT5) PRMTs.[3]

Quantitative Inhibitory Activity

The inhibitory potency of **AMI-1** has been characterized against various PRMTs and in different cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Target	IC ₅₀ Value	Cell Line/System	Reference
Human PRMT1	8.8 µM	In vitro	[3][7]
Yeast Hmt1p	3.0 µM	In vitro	[3][7]
Rh30 (Rhabdomyosarcoma)	129.9 µM	Cell-based	[8]
RD (Rhabdomyosarcoma)	123.9 µM	Cell-based	[8]

Synthesis

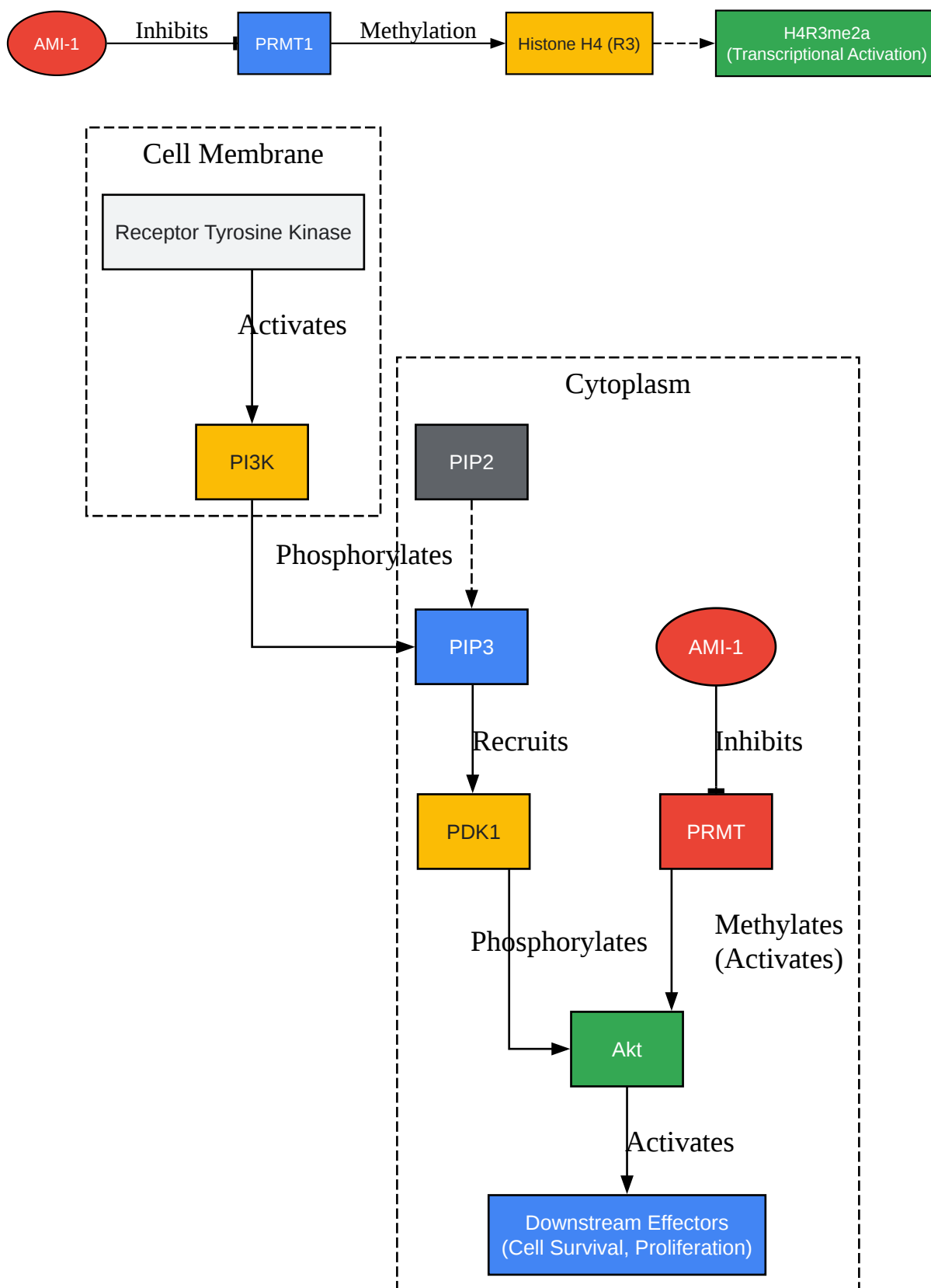
While a detailed, step-by-step synthesis protocol for **AMI-1** is not readily available in the public domain, its chemical structure, 7,7'-(carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonic acid), suggests a synthesis route likely involving the reaction of 7-amino-4-hydroxynaphthalene-2-sulfonic acid with a carbonylating agent, such as phosgene or a phosgene equivalent, followed by conversion to the disodium salt.

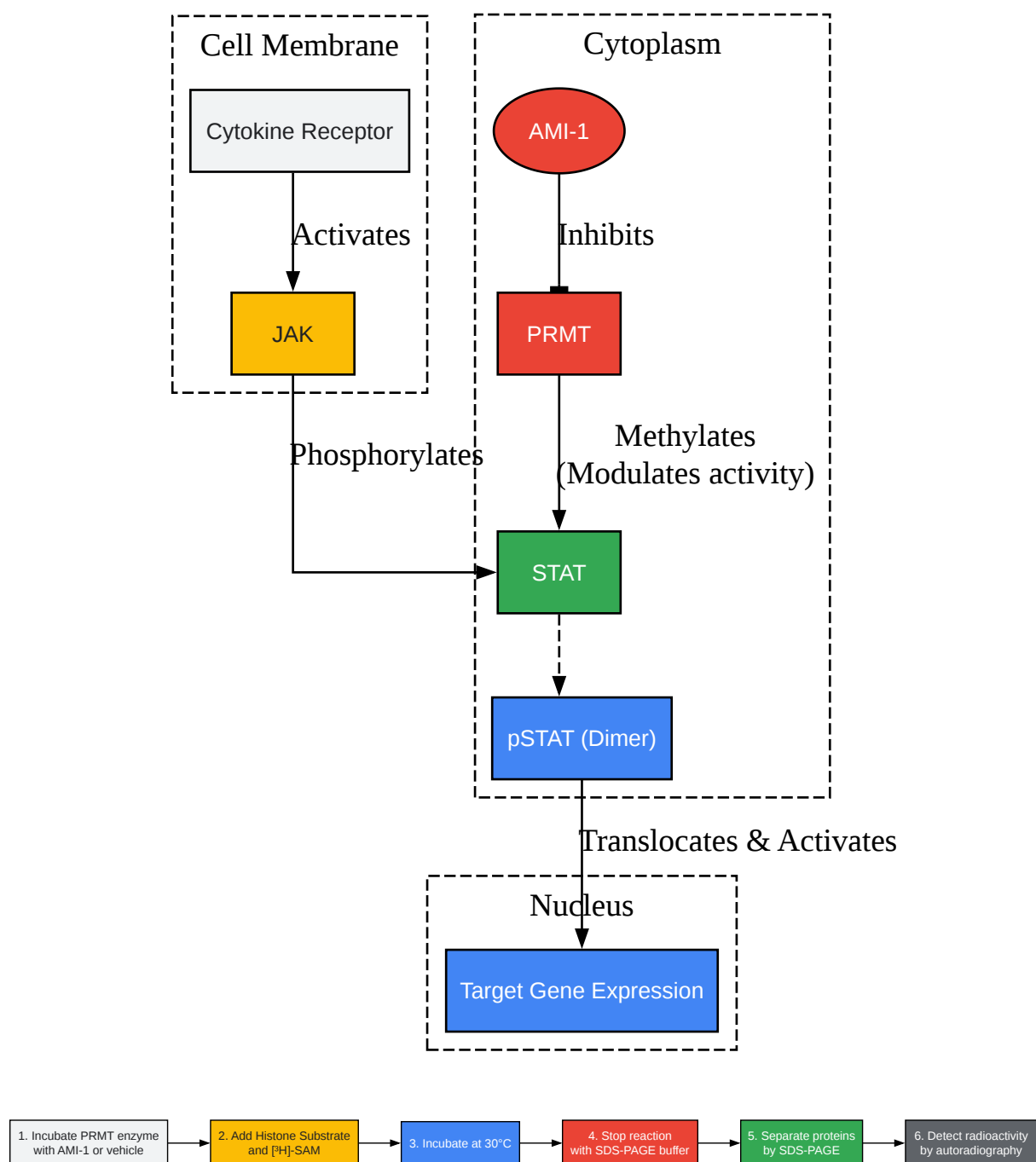
Biological Activity and Signaling Pathways

AMI-1's inhibition of PRMTs leads to a variety of cellular effects, primarily through the modulation of signaling pathways that are regulated by protein arginine methylation.

Histone Methylation

PRMTs play a crucial role in post-translational modification of histones, which in turn regulates gene expression. **AMI-1**, by inhibiting PRMTs, can alter the histone code. For example, PRMT1 is the primary enzyme responsible for the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a), a mark associated with transcriptional activation. Inhibition of PRMT1 by **AMI-1** would be expected to reduce levels of H4R3me2a.





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